4-Oxopiperidine-1-carboxamide

Vue d'ensemble

Description

4-Oxopiperidine-1-carboxamide is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential as intermediates in the synthesis of various pharmacologically active molecules. The papers provided discuss several derivatives of oxopiperidine and their synthesis, which can offer insights into the properties and potential applications of 4-oxopiperidine-1-carboxamide.

Synthesis Analysis

The synthesis of related oxopiperidine compounds involves multi-step processes that typically start from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, begins with 4-methylpyridinium and involves a series of reactions including SN2 substitution, reduction, oxidation, and acylation to yield the target compound with a high total yield of 80.2% . This method is noted for its simplicity and scalability, which is crucial for industrial applications.

Molecular Structure Analysis

The molecular structure of oxopiperidine derivatives can vary significantly depending on the substituents and the stereochemistry of the compound. For example, 4-Amino-3,5-cyclopiperidine compounds were found to prefer a cyclopiperidine boat conformation in solution, as indicated by 1H NMR spectroscopy. X-ray structural analysis confirmed the presence of both chair and boat conformations in the solid state for one of the carboxamide derivatives . This suggests that 4-oxopiperidine-1-carboxamide may also exhibit interesting conformational dynamics that could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Oxopiperidine derivatives can undergo various chemical reactions that are useful in the synthesis of more complex molecules. For example, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can react with BuLi and subsequently with different alkyl halides to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to high yields . These reactions are important for the preparation of diverse piperidine derivatives, which can serve as valuable building blocks in drug discovery and development.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-oxopiperidine-1-carboxamide are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the polymorphism and solid-state transformations of a cocrystal involving 4-oxopimelic acid suggest that oxopiperidine derivatives may exhibit polymorphism, which can affect their solubility, stability, and bioavailability . Additionally, the solid-state synthesis and interconversion conditions of these compounds can be influenced by factors such as solvent choice and temperature, which are critical parameters in the development of pharmaceuticals .

Applications De Recherche Scientifique

1. Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates

- Application Summary: Carboxamides, including 4-Oxopiperidine-1-carboxamide, play a significant role in the synthesis of peptides, lactams, and more than 25% of familiar drugs . They are also crucial in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

- Methods of Application: Amidation of carboxylic acids is a common method used in this field. The process involves the activation of carboxylic acid and its conversion into more active intermediates such as anhydride, acyl imidazole, and acyl halide .

- Results or Outcomes: The amidation process results in the formation of amides in excellent yields .

2. Fungicide Development

- Application Summary: Carboxamides, including 4-Oxopiperidine-1-carboxamide, have been used in the development of fungicides . They have shown effectiveness in controlling various plant diseases.

- Methods of Application: The development of fungicides involves the synthesis of carboxamides and testing their effectiveness against various plant diseases .

- Results or Outcomes: Certain carboxamides have shown high activity against fungicide-resistant strains of various diseases, such as gray mold, cucumber powdery mildew, and apple scab .

3. Inhibition of Human Coronaviruses

- Application Summary: Piperidine-4-carboxamide compounds, including NCGC2955, have shown in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 .

- Methods of Application: The antiviral activity of these compounds is evaluated in several cell lines, including Vero and MK2 cells .

- Results or Outcomes: NCGC2955 showed antiviral activity in NL63-infected Vero and MK2 cells with EC50 values of 2.5± 0.15 µM and 1.5 ± 0.2 µM, respectively .

4. Metabolism of L-Glutamine and L-Asparagine

- Application Summary: ω-Amidase is an enzyme involved in the metabolism of L-glutamine and L-asparagine. It’s an underappreciated but important enzyme .

- Methods of Application: The role of ω-Amidase in the metabolism of these amino acids is studied using various biochemical techniques .

- Results or Outcomes: The study provides insights into the relevance of ω-Amidase to sulfur and nitrogen metabolism, tumor biology, and hyperammonemic diseases .

5. Drug Synthesis

- Application Summary: More than 25% of familiar drugs consist of a carboxamide group, which includes 4-Oxopiperidine-1-carboxamide . This demonstrates the value of amide bond formation and the investigation into developing reliable protocols to synthesize amides in excellent yields .

- Methods of Application: The synthesis of these drugs often involves the amidation of carboxylic acid with an amine functional group .

- Results or Outcomes: The result is the formation of medication containing an amide moiety synthesized by direct amidation of carboxylic acid with an amine .

6. Pharmacological Applications

- Application Summary: Piperidine derivatives, including 4-Oxopiperidine-1-carboxamide, are used in over twenty drug classes . These include anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

- Methods of Application: The development of these drugs involves the synthesis of piperidine derivatives and testing their effectiveness against various diseases .

- Results or Outcomes: The piperidine cycle is common in pharmaceuticals, and its derivatives have shown effectiveness in treating various diseases .

Orientations Futures

Propriétés

IUPAC Name |

4-oxopiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBPZASQNKLIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

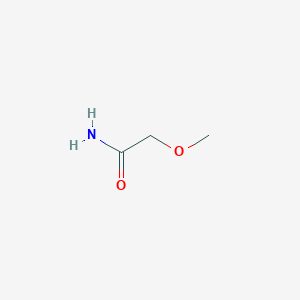

C1CN(CCC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363363 | |

| Record name | 4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopiperidine-1-carboxamide | |

CAS RN |

306976-42-1 | |

| Record name | 4-oxopiperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)